molecular formula C9H7NO4 B8504552 7-Nitro-chroman-2-one CAS No. 20921-03-3

7-Nitro-chroman-2-one

Cat. No. B8504552
M. Wt: 193.16 g/mol
InChI Key: DQQRNRLPWFKGNH-UHFFFAOYSA-N
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Patent
US07220777B2

Procedure details

6-Nitroindanone [J. Med. Chem., 19, 1976, 472–475] (900 mg, 5.0 mmol) was suspended in dichloromethane (25 ml) and trifluoromethanesulphonic acid (0.05 ml) added. The resulting solution was cooled on ice. In a second flask, m-chloroperoxybenzoic acid [55%, Aldrich] (10 g) was suspended in dichloromethane and stirred for several minutes. The insoluble material was removed by filtration through a hydrophobic membrane and the filtrate evaporated to give a white powder. A portion of this material (2.6 g) was added portionwise to the indanone and the resultant suspension stirred for 72 h at room temperature. The reaction mixture was diluted with dichloromethane (10 ml) and aqueous sodium disulphite (20%; 10 ml). The aqueous layer was extracted (30 ml×3) with dichloromethane and the combined organic layers washed with saturated aqueous sodium bicarbonate (20 ml), brine (10 ml), and dried (MgSO4) to yield crude 7-nitro-chroman-2-one as a brown solid (1.1 g, ˜70% pure);
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
material
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].FC(F)(F)S(O)(=O)=[O:17].ClC1C=C(C=CC=1)C(OO)=O.C1(=O)C2C(=CC=CC=2)CC1>ClCCl.S(OS([O-])=O)([O-])=O.[Na+].[Na+]>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10](=[O:13])[O:17]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:5.6.7|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)=O
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
material
Quantity
2.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Five
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)([O-])OS(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled on ice
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration through a hydrophobic membrane
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give a white powder
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted (30 ml×3) with dichloromethane
WASH
Type
WASH
Details
the combined organic layers washed with saturated aqueous sodium bicarbonate (20 ml), brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCC(OC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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